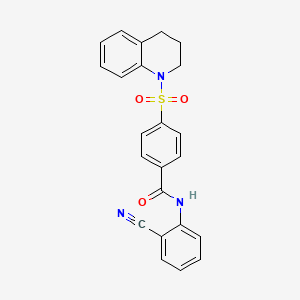![molecular formula C21H24N2O4 B6582917 N-[(3-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1252902-18-3](/img/structure/B6582917.png)
N-[(3-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (hereafter referred to as EMCPC) is a synthetic compound that has been studied extensively in recent years for its potential use in a variety of scientific applications. EMCPC is a member of the pyrrolidine family and is composed of an ethoxy group, a methoxy group and a carboxamide group. It has been shown to possess a variety of biochemical and physiological effects and is being investigated for its potential use in a number of areas.
Applications De Recherche Scientifique
EMCPC has been investigated for its potential use in a number of scientific research applications. It has been studied for its potential use as an anticancer agent, as an antioxidant, as an antimicrobial agent, and as an anti-inflammatory agent. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, and for its potential use in the treatment of cardiovascular diseases.
Mécanisme D'action
The exact mechanism of action of EMCPC is still being investigated. However, it is believed that EMCPC exerts its effects by binding to and inhibiting the action of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, EMCPC has been shown to inhibit the activity of certain proteins, such as phospholipase A2 (PLA2).
Biochemical and Physiological Effects
EMCPC has been shown to possess a variety of biochemical and physiological effects. It has been shown to possess both antioxidant and anti-inflammatory properties. In addition, it has been shown to inhibit the activity of certain enzymes and proteins, such as COX-2 and PLA2. It has also been shown to possess anti-cancer and anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
EMCPC has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the lab. In addition, it is relatively stable and does not degrade easily. However, one limitation is that it can be difficult to obtain in large quantities.
Orientations Futures
There are a number of potential future directions for the use of EMCPC in scientific research. One potential direction is the development of new therapeutic agents based on EMCPC. Another potential direction is the development of new drugs or treatments for neurological disorders, such as Alzheimer's disease. In addition, EMCPC could be investigated for its potential use in the treatment of cardiovascular diseases. Finally, further research could be conducted to determine the exact mechanism of action of EMCPC and to explore its potential therapeutic applications.
Méthodes De Synthèse
EMCPC can be synthesized through a number of methods, including the reaction of 3-ethoxyphenylmethanol with 4-methoxyphenyl isocyanate in the presence of a base. This method of synthesis is relatively simple and produces a high yield of EMCPC. Other methods of synthesis include the reaction of 3-ethoxyphenylmethanol and 4-methoxyphenyl isocyanate with a base in the presence of a catalyst, or the reaction of 4-methoxyphenyl isocyanate with 3-ethoxyphenylmethanol in the presence of a base.
Propriétés
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-27-19-6-4-5-15(11-19)13-22-21(25)16-12-20(24)23(14-16)17-7-9-18(26-2)10-8-17/h4-11,16H,3,12-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSIFDKTOJLRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-benzyl-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0?,?]dodeca-2(6),3,9-trien-7-one](/img/structure/B6582838.png)
![5-[(4-propoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0?,?]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B6582852.png)
![4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-6-(propan-2-yl)-2H-chromen-2-one](/img/structure/B6582869.png)
![2-{4-[4-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-hydroxyphenoxy}acetohydrazide](/img/structure/B6582878.png)
![4-fluoro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B6582885.png)
![methyl 2-{[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoate](/img/structure/B6582891.png)
![3-fluoro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B6582893.png)
![2-(2-fluorophenyl)-5-phenyl-4-{8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}-1H-imidazole](/img/structure/B6582900.png)

![{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate](/img/structure/B6582910.png)
![N-(4-ethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6582931.png)
![ethyl 4-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B6582938.png)
![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6582945.png)
![N-(2-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6582949.png)